molecular formula C18H24ClN3O B4103099 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B4103099
M. Wt: 333.9 g/mol
InChI Key: WVTCYMCBBDPMLJ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a synthetic organic compound characterized by its unique adamantyl and pyrrolidinyl substituents. This compound belongs to the pyridazinone class, known for their diverse biological activities and potential therapeutic applications. The adamantyl group, a bulky and rigid structure, often imparts significant stability and lipophilicity to the molecule, enhancing its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents to form the pyridazinone core.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with the pyridazinone intermediate in the presence of a Lewis acid catalyst.

    Pyrrolidinyl Substitution: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution, where the chlorinated intermediate reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, and purification steps are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(1-Adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent, given its ability to interfere with biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances its binding affinity by increasing lipophilicity and stability, while the pyrrolidinyl group can form hydrogen bonds or electrostatic interactions with the target. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Adamantyl)-4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone: Similar structure but with a piperidinyl group instead of pyrrolidinyl.

    2-(1-Adamantyl)-4-chloro-5-(1-morpholinyl)-3(2H)-pyridazinone: Contains a morpholinyl group, offering different electronic and steric properties.

    2-(1-Adamantyl)-4-chloro-5-(1-azepanyl)-3(2H)-pyridazinone: Features an azepanyl group, which can affect its biological activity and solubility.

Uniqueness

The uniqueness of 2-(1-adamantyl)-4-chloro-5-(1-pyrrolidinyl)-3(2H)-pyridazinone lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The adamantyl group provides rigidity and lipophilicity, the chlorine atom offers a reactive site for further modification, and the pyrrolidinyl group enhances its interaction with biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-4-chloro-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c19-16-15(21-3-1-2-4-21)11-20-22(17(16)23)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTCYMCBBDPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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